N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXWAIKVJDZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 4-formylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, DCM, room temperature.
Reduction: LiAlH₄, NaBH₄, ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 5-tert-butyl-2-hydroxybenzaldehyde.
Reduction: N-(5-tert-butyl-2-hydroxyphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the manufacturing of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Reactivity and Bioactivity
| Substituent | Effect on Reactivity/Bioactivity | Example Compound |
|---|---|---|
| Formyl (-CHO) | Enables imine formation and bioconjugation | EFB [1], DHPA [4] |
| Tert-butyl (-C(CH₃)₃) | Enhances hydrophobicity and metabolic stability | This compound |
| Hydroxyl (-OH) | Improves solubility and hydrogen-bonding capacity | This compound |
Biological Activity
N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide core with a tert-butyl group and a hydroxyl group on the phenyl ring, which may influence its biological interactions. The presence of the formyl group suggests potential reactivity that could be exploited in biological systems.
Biological Activity Overview
Research indicates that benzamide derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial action .
- Antitumor Effects : Some benzamide derivatives have been evaluated for their antitumor activities. For example, certain compounds have shown efficacy in inhibiting the growth of cancer cells through mechanisms involving the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
- Protozoal Inhibition : There is evidence suggesting that certain benzamide derivatives can effectively target protozoan parasites. Compounds similar to this compound have been shown to disrupt kinetoplast DNA, leading to the death of parasites such as Trypanosoma brucei and Leishmania donovani .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, such as DHFR, which is essential for DNA synthesis in rapidly dividing cells .
- DNA Interaction : The ability of benzamide derivatives to bind to DNA or interfere with DNA-binding proteins can lead to disruptions in cellular processes essential for parasite survival .
- Cell Growth Regulation : By affecting cellular signaling pathways, these compounds can induce apoptosis or inhibit proliferation in cancer cells .
Research Findings and Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Activity : A study reported that certain benzamide derivatives exhibited MIC values as low as 1.95 µg/ml against drug-resistant strains of Bacillus subtilis and Staphylococcus aureus, indicating potent antibacterial properties .
- Antitumor Studies : In clinical settings, benzamide riboside was noted for its ability to reduce cellular levels of NADP and NADPH, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .
- Protozoan Activity : Research on analogues showed promising results against T. brucei, with some compounds demonstrating curative effects in animal models .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What crystallography insights inform derivative design?
- Analysis : Orthorhombic (P2₁2₁) and monoclinic (P2₁/c) crystal structures reveal planar benzamide conformations. Substituent positioning (e.g., tert-butyl orientation) guides the design of derivatives with improved steric complementarity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
